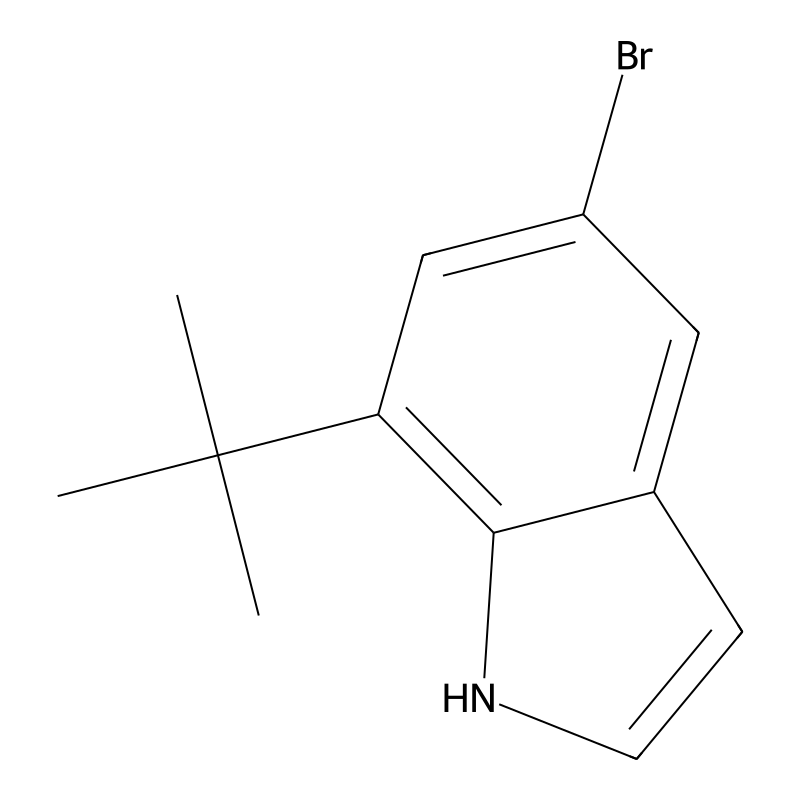

7-tert-Butyl-5-bromo-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organic Synthesis

The presence of a bromine atom (Br) on the 5th position and a tert-butyl group (C(CH3)3) on the 7th position of the indole ring makes this molecule a potential precursor for further organic synthesis. The bromine can be readily substituted with other functional groups through various chemical reactions, allowing researchers to create new and diverse indole derivatives.

Exploration in Medicinal Chemistry

Indole is a core structure found in many biologically active molecules, including pharmaceuticals. Introducing a bromine atom and a tert-butyl group might modulate the biological properties of the indole ring. Researchers could investigate this molecule's potential interactions with biological targets relevant to diseases.

Material Science Applications

Functionalized indoles have been explored for their applications in organic electronics and optoelectronic devices. The presence of the bulky tert-butyl group might influence the molecule's self-assembly properties and interactions with other molecules, making it a candidate for material science research.

7-tert-Butyl-5-bromo-1H-indole is a chemical compound characterized by the presence of a tert-butyl group and a bromine atom attached to the indole structure. The molecular formula for this compound is C12H14BrN, with a molecular weight of approximately 251.15 g/mol. The compound features an indole ring, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This unique structure contributes to the compound's interesting chemical and biological properties.

- Electrophilic Substitution Reactions: The bromine atom can be substituted with other electrophiles, allowing for the synthesis of diverse derivatives.

- Nucleophilic Substitution Reactions: The nitrogen atom in the indole can act as a nucleophile, reacting with electrophiles to form new compounds.

- Cyclization Reactions: This compound can undergo cyclization under specific conditions to form more complex structures.

Indole derivatives, including 7-tert-butyl-5-bromo-1H-indole, exhibit significant biological activities. Research indicates that this compound may possess:

- Antimicrobial Properties: It has shown potential against various bacterial strains.

- Anticancer Activity: Some studies suggest that indole derivatives can inhibit cancer cell proliferation, making them candidates for anticancer drug development.

- CYP Enzyme Inhibition: The compound acts as an inhibitor for several cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 7-tert-butyl-5-bromo-1H-indole typically involves several steps:

- Starting Material Preparation: A suitable precursor such as 5-bromoindole is reacted with tert-butyl lithium or tert-butyl chloride in an appropriate solvent.

- Bromination: The introduction of the bromine atom can be achieved through electrophilic bromination using bromine or N-bromosuccinimide.

- Purification: The crude product is purified using techniques such as column chromatography to isolate 7-tert-butyl-5-bromo-1H-indole.

7-tert-Butyl-5-bromo-1H-indole has various applications:

- Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications.

- Material Science: The compound may be used in the development of new materials due to its unique chemical properties.

- Chemical Research: It serves as an intermediate in organic synthesis and research into novel compounds.

Studies have indicated that 7-tert-butyl-5-bromo-1H-indole interacts with various biological targets:

- Cytochrome P450 Enzymes: It has been shown to inhibit multiple cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics .

- Protein Binding Studies: Investigations into its binding affinity with proteins reveal insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 7-tert-butyl-5-bromo-1H-indole. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| tert-Butyl 3-bromo-1H-indole-1-carboxylate | 143259-56-7 | 0.91 | Contains a carboxylate group |

| tert-Butyl 4-bromoindoline-1-carboxylate | 885272-46-8 | 0.83 | Different position of bromine on indoline |

| tert-Butyl 5-bromo-3-hydroxymethyl | 905710-14-7 | 0.86 | Hydroxymethyl group provides additional reactivity |

| tert-Butyl 4-bromoindoline | Not specified | 0.87 | Indoline structure with different substitution |

These compounds exhibit varying degrees of biological activity and chemical reactivity, making them valuable in different research fields.

The chemical reactivity of 7-tert-Butyl-5-bromo-1H-indole represents a fascinating intersection of electronic and steric factors that govern the selective functionalization of the indole nucleus [1] [2] [3]. This unique substitution pattern creates a compound with distinct reactivity characteristics that differ significantly from simple indole substrates. The presence of both the electron-withdrawing bromine substituent at the 5-position and the bulky tert-butyl group at the 7-position establishes a complex electronic environment that influences all subsequent chemical transformations [4] [5].

The fundamental reactivity profile of this compound emerges from the inherent electron-rich nature of the indole heterocycle, which renders it highly susceptible to electrophilic attack [2] [6]. However, the specific substitution pattern modulates this reactivity in predictable ways. The bromine atom at the 5-position introduces both electronic and steric effects, while the tert-butyl group at the 7-position provides significant steric hindrance that can direct reactions away from adjacent positions .

Electrophilic Substitution Patterns

The electrophilic substitution chemistry of 7-tert-Butyl-5-bromo-1H-indole follows well-established principles of indole reactivity while exhibiting unique selectivities imposed by the existing substituents [2] [3]. The most reactive position toward electrophilic attack remains the 3-position of the pyrrole ring, which is consistent with the general reactivity pattern observed for indole derivatives [6] [8].

| Reagent/Conditions | Primary Site | Secondary Site | Selectivity Factors |

|---|---|---|---|

| Br2/CCl4 (mild conditions) | C-3 | C-2 (if C-3 blocked) | Electronic (pyrrole ring activation) |

| NBS/CCl4 (radical conditions) | C-3 | C-2 (if C-3 blocked) | Steric (tert-butyl group) |

| I2/oxidant | C-3 | C-2 | Electronic activation |

| Br2/Lewis acid | C-3 > C-2 | C-2 | Both electronic and steric |

| Electrophilic nitration | C-3 | C-2 | Ring electron density |

| Electrophilic acylation | C-3 | C-2 | Electrophile size and nature |

The remarkable selectivity for the 3-position arises from the stabilization of the resulting cationic intermediate through resonance with the nitrogen lone pair [2] [9]. This stabilization is enhanced by the electron-donating nature of the tert-butyl group, which can provide hyperconjugative stabilization to nearby positive charge development [3]. Computational studies have demonstrated that the 3-position of indoles is approximately 10^13 times more reactive than benzene toward electrophilic aromatic substitution [6].

When the 3-position is blocked or when harsh conditions are employed, electrophilic substitution can occur at the 2-position, albeit with significantly reduced rates [10] [11]. The tert-butyl group at the 7-position creates substantial steric hindrance that effectively blocks electrophilic attack at the adjacent 6-position and 8-position, channeling reactivity toward the more accessible 2-position when the 3-position is unavailable [12].

Regioselective bromination studies have revealed that the existing bromine substituent at the 5-position exerts both electronic and steric influences on subsequent halogenation reactions [12] [13]. The electron-withdrawing nature of bromine reduces the overall electron density of the indole ring system, requiring more forcing conditions for additional electrophilic substitution reactions [14]. However, this deactivation is partially offset by the electron-donating tert-butyl group, creating a balanced reactivity profile.

Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura)

The presence of the bromine substituent at the 5-position transforms 7-tert-Butyl-5-bromo-1H-indole into an excellent substrate for palladium-catalyzed cross-coupling reactions [15] [16]. The carbon-bromine bond provides an ideal leaving group for oxidative addition to palladium complexes, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions [17].

| Reaction Type | Catalyst System | Typical Yield (%) | Functional Group Tolerance |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4/K2CO3 | 70-95 | High |

| Suzuki-Miyaura (aqueous) | Pd(PPh3)4/Na2CO3 (H2O) | 60-91 | Very High |

| Buchwald-Hartwig (N-arylation) | Pd2(dba)3/ligand/base | 65-90 | Moderate |

| Buchwald-Hartwig (amination) | Pd(OAc)2/phosphine ligand | 50-85 | Moderate-High |

| Stille coupling | Pd(PPh3)4/CuI | 60-85 | High |

| Sonogashira coupling | Pd(PPh3)2Cl2/CuI | 55-80 | High |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has emerged as the most versatile and widely applicable cross-coupling method for 5-bromoindole derivatives [16] [18]. The reaction proceeds through the standard catalytic cycle involving oxidative addition of the aryl bromide to palladium(0), transmetalation with the organoborane nucleophile, and reductive elimination to form the carbon-carbon bond [19]. Recent developments have demonstrated remarkable functional group tolerance, particularly when conducted in aqueous media [16] [20].

The development of water-compatible Suzuki-Miyaura protocols represents a significant advancement in green chemistry applications [16]. These methods employ low catalyst loadings (1.5 mol% Pd(PPh3)4 per coupling) and achieve excellent yields without requiring nitrogen protection groups [16]. The aqueous conditions are particularly advantageous for synthesizing 5,7-diarylindoles, which exhibit valuable fluorescent properties [20].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the formation of carbon-nitrogen bonds through the coupling of the bromoindole with various amine nucleophiles [15] [21]. This transformation is particularly valuable for accessing N-arylated indole derivatives and has found extensive application in pharmaceutical synthesis [22].

Recent methodological advances have focused on developing conditions compatible with unprotected indole substrates [23]. Traditional approaches required nitrogen protection to prevent competing reactions, but modern catalyst systems enable direct amination of free indoles under carefully optimized conditions [23]. The key breakthrough involves the use of sterically hindered phosphine ligands that promote selective reaction at the brominated position while leaving the indole nitrogen unreacted.

The reaction mechanism proceeds through oxidative addition of the aryl bromide to palladium(0), coordination and deprotonation of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [21]. The choice of ligand is critical for achieving high efficiency, with BrettPhos-type ligands showing superior performance for indole substrates [24].

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful strategy for achieving regioselective functionalization of the benzene ring in indole derivatives [25] [26]. The approach relies on coordinating directing groups that can chelate to lithium bases, thereby directing deprotonation to specific positions [27] [28].

| Directing Group | Metalation Site | Base Required | Deprotection Conditions |

|---|---|---|---|

| N-Phenylsulfonyl | C-2 (primary), C-7 (sequential) | n-BuLi/THF | Basic hydrolysis (harsh) |

| N-Carbamate (BOC) | C-2 | n-BuLi/THF | TFA or HCl (mild) |

| N-Amide | C-2, C-7 (with protection) | n-BuLi or LDA | Aqueous acid/base |

| N-Phosphinoyl | C-7 (selective) | n-BuLi | Harsh conditions required |

| Carboxylate (C-2) | C-3 | LDA (2 equiv) | Ester hydrolysis |

| Carboxamide (C-2) | C-3 | Amide hydrolysis |

The most extensively studied directing group for indole functionalization is the N-phenylsulfonyl moiety [26] [27]. This group coordinates strongly to lithium bases and directs metalation primarily to the 2-position [28]. Sequential metalation protocols enable access to multiply substituted indoles through iterative functionalization cycles [25].

For 7-tert-Butyl-5-bromo-1H-indole derivatives, the existing tert-butyl substituent influences the regioselectivity of directed metalation [26]. The steric bulk of this group can interfere with the approach of the metalating reagent to the adjacent 6-position and 8-position, enhancing the selectivity for more distant positions [27].

The development of C-7 selective metalation protocols has been achieved through the use of specialized directing groups [26]. N-Phosphinoyl derivatives undergo selective lithiation at the 7-position due to the specific geometry of the chelating interaction [27]. This selectivity is particularly valuable for accessing 7-functionalized indoles that are difficult to prepare by other methods.

Protective Group Chemistry for Derivative Synthesis

The development of effective protecting group strategies is essential for the selective functionalization of indole derivatives [29] [30]. The indole nitrogen is particularly reactive and can interfere with many synthetic transformations, necessitating temporary protection [31] [32].

| Protecting Group | Installation Conditions | Removal Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl (BOC) | BOC2O/DMAP or NaH | TFA or HCl | Acid labile, base stable |

| Tosyl (Ts) | TsCl/base (pyridine) | Basic hydrolysis (harsh) | Base labile, acid stable |

| Triisopropylsilyl (TIPS) | TIPSCl/imidazole | TBAF (mild) | Fluoride labile |

| Phenylsulfonylethyl | PhSO2CH2CH2Cl/NaH | KOtBu/DMF | Base labile |

| SEM (β-trimethylsilylethoxymethyl) | SEMCl/base | TBAF or acid | Acid and fluoride labile |

| Benzyl | BnBr/NaH | Hydrogenolysis (Pd/C) | Reduction labile |

| Pivaloyl | PivCl/base | Strong base (difficult) | Very stable (hard to remove) |

| Allyloxycarbonyl (Aloc) | AllocCl/base | Pd(PPh3)4/morpholine | Pd-labile |

BOC Protection

The tert-butoxycarbonyl (BOC) protecting group has emerged as one of the most versatile and widely used nitrogen protecting groups for indole chemistry [33] [34]. The BOC group is readily installed using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium hydride [35].

The stability profile of BOC-protected indoles makes them compatible with a wide range of reaction conditions [33]. The protecting group is stable to basic conditions, nucleophilic reagents, and most organometallic transformations, but can be selectively removed under mildly acidic conditions using trifluoroacetic acid or hydrochloric acid [35] [34].

Recent developments have demonstrated that BOC groups can serve a dual role as both protecting groups and directing groups for certain transformations [33]. In iridium-catalyzed C-H borylation reactions, the BOC group directs borylation to positions β to the nitrogen, providing complementary regioselectivity compared to unprotected indoles [33].

Silyl Protection

Trialkylsilyl protecting groups, particularly triisopropylsilyl (TIPS), offer unique advantages for indole protection [33] [36]. These groups are installed under mild conditions using silyl chlorides and imidazole as a base [33]. The major advantage of silyl protection is the mild removal conditions, typically employing tetrabutylammonium fluoride (TBAF) at room temperature [36].

The steric bulk of TIPS protection has been shown to influence the regioselectivity of subsequent transformations [33]. In C-H borylation reactions, TIPS-protected indoles undergo preferential functionalization at the 3-position, providing regiochemistry complementary to that obtained with unprotected substrates [33].

Specialized Protecting Groups

For specific synthetic applications, specialized protecting groups have been developed that offer unique advantages [30] [37]. The 2-phenylsulfonylethyl group can be installed and removed under mild basic conditions through a retro-Michael elimination mechanism [30]. This protecting group is particularly valuable when harsh deprotection conditions must be avoided [37].

The allyloxycarbonyl (Aloc) protecting group provides palladium-labile protection that can be selectively removed in the presence of other protecting groups [32]. This orthogonality is particularly valuable in complex synthetic sequences where selective deprotection is required [38].

Recent innovations in protecting group chemistry have focused on developing groups that can facilitate late-stage skeletal editing [36] [39]. Silyl protecting groups have been shown to enable nitrogen atom insertion reactions that convert indoles to quinazoline or quinoxaline bioisosteres [40]. This approach represents a new paradigm in medicinal chemistry for accessing diverse chemical space from common indole scaffolds.

The strategic selection of protecting groups must consider not only the stability requirements during the synthetic sequence but also the compatibility with subsequent transformations [31]. Modern synthetic planning increasingly emphasizes protecting group strategies that can enable multiple functionalization reactions while minimizing the number of protection-deprotection steps [41].